2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine
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Overview
Description
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine is a heterocyclic compound that features a piperidine ring fused to an oxazolo[5,4-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the palladium-catalyzed direct C–H bond functionalization to build the tricyclic scaffold . Another approach utilizes microwave-assisted direct condensation reactions to rapidly prepare 2-substituted oxazolo[4,5-b]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for C–H bond functionalization, trifluoroacetic acid as a cocatalyst, and microwave irradiation for rapid condensation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed reactions can yield enantiomerically enriched protected piperidines, while microwave-assisted reactions can produce various 2-substituted oxazolo[4,5-b]pyridines .
Scientific Research Applications
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Medicine: It has potential pharmacological properties and is investigated for its therapeutic potential in various diseases.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The oxazolo[5,4-b]pyridine scaffold is known to act as a pharmacophore, interacting with diverse molecular targets such as kinases, receptors, and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
2-(Piperidin-4-yl)oxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Isothiazolo[4,5-b]pyridines: These compounds have been explored as inhibitors of cyclin G-associated kinase (GAK) and share structural similarities with oxazolo[5,4-b]pyridines.
Pyrimido[1,2-a]benzimidazoles: These compounds contain a pyridazine fragment and are relevant in medicinal chemistry.
The uniqueness of this compound lies in its specific structural features and its potential for diverse pharmacological applications.
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-piperidin-4-yl-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H13N3O/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 |
InChI Key |
HJDIKEYLAZTQPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC3=C(O2)N=CC=C3 |
Origin of Product |
United States |
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